2,5-Dichloro-4-nitrobenzoic acid 2,5-Dichloro-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 13300-60-2
VCID: VC20943918
InChI: InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
SMILES: C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O
Molecular Formula: C7H3Cl2NO4
Molecular Weight: 236.01 g/mol

2,5-Dichloro-4-nitrobenzoic acid

CAS No.: 13300-60-2

Cat. No.: VC20943918

Molecular Formula: C7H3Cl2NO4

Molecular Weight: 236.01 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4-nitrobenzoic acid - 13300-60-2

Specification

CAS No. 13300-60-2
Molecular Formula C7H3Cl2NO4
Molecular Weight 236.01 g/mol
IUPAC Name 2,5-dichloro-4-nitrobenzoic acid
Standard InChI InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Standard InChI Key CPDBSTZZZGSOBH-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

2,5-Dichloro-4-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid framework with two chlorine atoms at positions 2 and 5, and a nitro group at position 4. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.

Basic Identification Data

ParameterInformation
Chemical Name2,5-Dichloro-4-nitrobenzoic acid
CAS Registry Number13300-60-2
Molecular FormulaC₇H₃Cl₂NO₄
Molecular Weight236.01 g/mol
SynonymsBenzoic acid, 2,5-dichloro-4-nitro-; DTXSID20597669; SCHEMBL7749601
The compound features a benzoic acid moiety with a carboxyl group (-COOH) attached to a benzene ring. The benzene ring is further substituted with two chlorine atoms at the ortho (position 2) and meta (position 5) positions relative to the carboxyl group, while a nitro group (-NO₂) occupies the para position (position 4) . This specific substitution pattern contributes to the compound's chemical behavior and reactivity.

Structural Characteristics

The molecular structure of 2,5-dichloro-4-nitrobenzoic acid displays several key features that influence its chemical behavior. The carboxylic acid group (-COOH) can participate in hydrogen bonding and acid-base reactions, while the electron-withdrawing nitro group (-NO₂) and chlorine atoms affect the electronic distribution within the molecule . This arrangement of functional groups creates a unique electronic environment that influences the compound's reactivity and physical properties.
The presence of both electron-withdrawing groups (chlorine atoms and nitro group) on the benzene ring significantly impacts the acidity of the carboxylic acid group. These electron-withdrawing substituents stabilize the carboxylate anion, thereby increasing the acidity of the compound compared to unsubstituted benzoic acid .

Physical and Chemical Properties

2,5-Dichloro-4-nitrobenzoic acid possesses distinctive physical and chemical properties that are influenced by its molecular structure and functional groups.

Physical Properties

PropertyValue
Physical StateSolid (at room temperature)
Molecular Weight236.01 g/mol
Polar Surface Area (PSA)83.12 Ų
LogP (estimated)3.12
Water SolubilityLimited (based on similar compounds)
Melting PointNot specifically reported in available data
The compound's relatively high LogP value suggests moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeation . The polar surface area (PSA) of 83.12 Ų indicates moderate polarity, which affects its intermolecular interactions and solubility in various solvents .

Chemical Properties

2,5-Dichloro-4-nitrobenzoic acid exhibits chemical properties typical of aromatic carboxylic acids, modified by the presence of its chloro and nitro substituents. The compound can participate in various chemical reactions:

  • Acid-base reactions: The carboxylic acid group can be deprotonated to form carboxylate salts with bases.

  • Esterification: The compound can form esters through reaction with alcohols under appropriate conditions.

  • Nucleophilic aromatic substitution: The presence of electron-withdrawing groups (chlorine and nitro) activates the aromatic ring toward nucleophilic substitution reactions.

  • Reduction reactions: The nitro group can potentially be reduced to an amino group under suitable reducing conditions .
    The electronic effects of the substituents play significant roles in the reactivity patterns of this compound. The electron-withdrawing nature of both the chlorine atoms and the nitro group increases the acidity of the carboxylic acid functionality and influences the reactivity of the aromatic ring toward various nucleophiles .

Spectroscopic Characteristics

Spectroscopic data provides valuable information about the structural features and electronic properties of 2,5-dichloro-4-nitrobenzoic acid.

Molecular Identifiers

Spectroscopic ParameterData
InChIInChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyPCIHIUCCINHORT-UHFFFAOYSA-N
SMILESC1=C(C(=CC(=C1N+[O-])Cl)Cl)C(=O)O
These molecular identifiers serve as unique descriptors for the compound, facilitating its identification and comparison with other chemical entities . The SMILES notation, in particular, provides a linear representation of the molecular structure that can be used for computational chemistry applications and database searches.

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